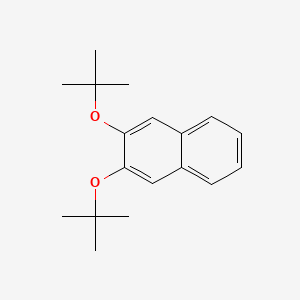
2,3-Di-tert-butoxynaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Di-tert-butoxynaphthalene is an organic compound belonging to the class of ethers It is characterized by the presence of two tert-butoxy groups attached to the naphthalene ring at the 2 and 3 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Di-tert-butoxynaphthalene typically involves the Williamson Ether Synthesis. This method entails the reaction of 2,3-dihydroxynaphthalene with tert-butyl bromide in the presence of a strong base such as sodium hydride or potassium hydride. The reaction proceeds via an S_N2 mechanism, where the alkoxide ion formed from the deprotonation of the hydroxyl groups attacks the alkyl halide, resulting in the formation of the ether linkage .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of ether synthesis via the Williamson Ether Synthesis can be scaled up for industrial applications. This involves optimizing reaction conditions such as temperature, solvent choice, and reactant concentrations to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 2,3-Di-tert-butoxynaphthalene primarily undergoes nucleophilic substitution reactions due to the presence of the ether linkages. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides and strong bases like sodium hydride or potassium hydride. The reaction typically occurs in an aprotic solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO_4) or chromium trioxide (CrO_3) can be used to oxidize the naphthalene ring.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH_4) can be employed to reduce specific functional groups attached to the naphthalene ring.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions typically yield ethers, while oxidation reactions can produce quinones or other oxidized derivatives of naphthalene.
Scientific Research Applications
2,3-Di-tert-butoxynaphthalene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Research into its biological activity is ongoing, with studies exploring its potential as a bioactive compound.
Medicine: While not extensively studied for medicinal applications, its structural analogs have shown promise in drug development.
Industry: It is used in the production of specialty chemicals and materials, particularly in the development of polymers and advanced materials.
Mechanism of Action
The mechanism of action of 2,3-Di-tert-butoxynaphthalene is primarily based on its ability to undergo nucleophilic substitution reactions. The tert-butoxy groups can act as leaving groups, allowing the compound to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
2,3-Dihydroxynaphthalene: The precursor to 2,3-Di-tert-butoxynaphthalene, it contains hydroxyl groups instead of tert-butoxy groups.
2,3-Dimethoxynaphthalene: Similar in structure but with methoxy groups instead of tert-butoxy groups.
2,3-Diethoxynaphthalene: Contains ethoxy groups, offering different reactivity and properties compared to tert-butoxy groups.
Uniqueness: this compound is unique due to the steric hindrance provided by the bulky tert-butoxy groups. This steric effect can influence its reactivity and stability, making it distinct from other similar compounds with smaller alkoxy groups.
Properties
CAS No. |
61601-24-9 |
|---|---|
Molecular Formula |
C18H24O2 |
Molecular Weight |
272.4 g/mol |
IUPAC Name |
2,3-bis[(2-methylpropan-2-yl)oxy]naphthalene |
InChI |
InChI=1S/C18H24O2/c1-17(2,3)19-15-11-13-9-7-8-10-14(13)12-16(15)20-18(4,5)6/h7-12H,1-6H3 |
InChI Key |
OENSZBCVSJELOP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=CC2=CC=CC=C2C=C1OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


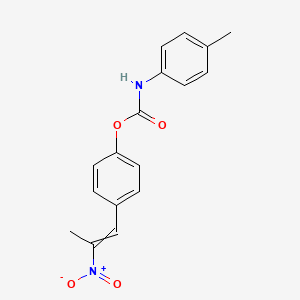

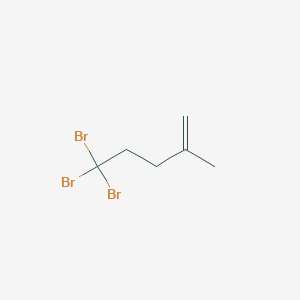
![4-[(2-Methylcyclohexyl)amino]-1H-isoindole-1,3(2H)-dione](/img/structure/B14589578.png)
![2-Azabicyclo[2.2.1]heptan-3-one, 4-(3-methoxyphenyl)-2-methyl-](/img/structure/B14589581.png)
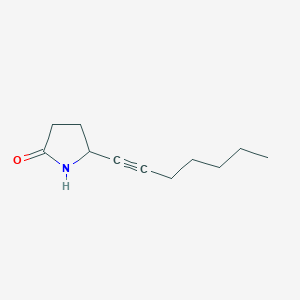
![Benzo[f]quinolinium, 1-ethyl-3-(4-methoxyphenyl)-4-methyl-, methylsulfate](/img/structure/B14589590.png)
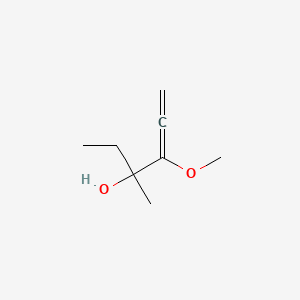
![1-Pentanone, 2-[bis(methylthio)methylene]-1-(4-methoxyphenyl)-](/img/structure/B14589596.png)
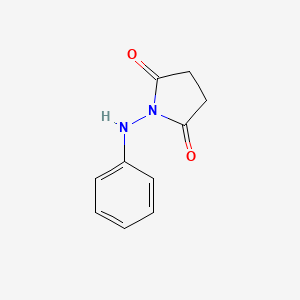

![2-[(4-Hydroxyphenyl)methylidene]cycloheptan-1-one](/img/structure/B14589615.png)
![N-Hexyl-5-methylpyrazolo[1,5-A]pyrimidin-7-amine](/img/structure/B14589626.png)
![4-Hydroxy-2-{[2-phenyl-2-(propan-2-yl)hydrazinylidene]methyl}butanoic acid](/img/structure/B14589630.png)
